Product packaging for 2-Cyclopentyl-1H-benzimidazole(Cat. No.:CAS No. 91565-71-8)

2-Cyclopentyl-1H-benzimidazole

Cat. No.: B2585755
CAS No.: 91565-71-8
M. Wt: 186.258
InChI Key: JIHVGOLTABHOBF-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1H-benzimidazole (CAS 91565-71-8) is a bicyclic aromatic organic compound of significant interest in medicinal chemistry research. It features a benzimidazole core, which is a fusion of a benzene and an imidazole ring, substituted at the C-2 position with a cyclopentyl group. The compound has a molecular formula of C12H14N2 and a molecular weight of 186.25 g/mol . This compound is a valuable scaffold in drug discovery, particularly in the development of novel antimicrobial and anticancer agents . The benzimidazole pharmacophore is known to interact with diverse biological targets through hydrogen bonding, π–π stacking, and metal ion interactions . Structure-activity relationship (SAR) studies highlight that substitutions at the N-1 and C-2 positions of the benzimidazole ring, such as the cyclopentyl group in this molecule, are critical for enhancing pharmacological activity and optimizing interactions with enzymes like dihydrofolate reductase (DHFR), a recognized target for both antibacterial and antitumor therapies . Research indicates that analogous 1H-benzimidazole derivatives exhibit potent activity against resistant bacterial strains like MRSA (Methicillin-Resistant Staphylococcus aureus ) and demonstrate promising anticancer efficacy against various human cancer cell lines . This product is intended for Research Use Only and is not approved for human, therapeutic, or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2 B2585755 2-Cyclopentyl-1H-benzimidazole CAS No. 91565-71-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopentyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-2-6-9(5-1)12-13-10-7-3-4-8-11(10)14-12/h3-4,7-9H,1-2,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHVGOLTABHOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Reaction Pathways for 2 Cyclopentyl 1h Benzimidazole

Classical and Established Synthetic Routes to 2-Substituted Benzimidazoles

The traditional synthesis of 2-substituted benzimidazoles, including the cyclopentyl variant, has been dominated by condensation and cyclization strategies that have been refined over decades.

Condensation Reactions Involving o-Phenylenediamine (B120857) and Cyclopentanecarboxylic Acid Derivatives or Cyclopentanone (B42830)

The most common and direct method for synthesizing 2-substituted benzimidazoles is the condensation of o-phenylenediamine with a carboxylic acid or its derivatives. sphinxsai.comdergipark.org.tr In the case of 2-Cyclopentyl-1H-benzimidazole, this involves the reaction of o-phenylenediamine with cyclopentanecarboxylic acid. This reaction is typically carried out by heating the reactants together, often in the presence of a strong acid like polyphosphoric acid (PPA) or hydrochloric acid, which facilitates the dehydration and subsequent cyclization. sphinxsai.comresearchgate.net The use of PPA as a ring-closing agent is a well-established technique in benzimidazole (B57391) synthesis. sphinxsai.com

Alternatively, derivatives of cyclopentanecarboxylic acid, such as the corresponding acid chloride or ester, can be employed. dergipark.org.trarabjchem.org The reaction with an acid chloride is often more vigorous and may proceed at lower temperatures. The condensation of o-phenylenediamine with aldehydes or ketones is another established route. wikipedia.orgnih.gov For the synthesis of this compound, cyclopentanone can be condensed with o-phenylenediamine, followed by an oxidation step to form the aromatic benzimidazole ring.

A one-pot synthesis approach has also been developed where o-phenylenediamines react with carboxylic acids to generate 2-substituted benzimidazoles in good yields. sphinxsai.com This method often involves heating the reactants on a steam bath or at elevated temperatures. sphinxsai.com

Cyclization Strategies for the Benzimidazole Ring Formation

The formation of the benzimidazole ring is the key step in these syntheses. Following the initial condensation of o-phenylenediamine with the cyclopentyl precursor, an intermediate is formed which then needs to undergo cyclization. This intramolecular reaction involves the formation of a new carbon-nitrogen bond to create the five-membered imidazole (B134444) ring fused to the benzene (B151609) ring.

Several strategies can be employed to induce this cyclization:

Thermal Cyclization: In many cases, simply heating the reaction mixture is sufficient to drive the cyclization and dehydration, especially when using strong acids like PPA. sphinxsai.comresearchgate.net

Reductive Cyclization: An alternative approach starts with o-nitroaniline, which is reacted with an aldehyde. The nitro group is then reduced in situ, followed by cyclization to form the benzimidazole ring. researchgate.netpcbiochemres.com This method offers a versatile route to various 2-substituted benzimidazoles. researchgate.net

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have significantly influenced the development of new synthetic methods for benzimidazoles, aiming for more environmentally friendly and efficient processes. sphinxsai.comchemmethod.com

Catalyst-Mediated Syntheses (e.g., Solid Acid Catalysts, Metal-Based Catalysts, Ionic Liquids)

The use of catalysts has become central to modern benzimidazole synthesis, offering milder reaction conditions and improved yields. mdpi.com

Solid Acid Catalysts: Heterogeneous solid acid catalysts, such as silica-supported periodic acid (H5IO6-SiO2) and zeolites, have been successfully employed. dergipark.org.trnih.gov These catalysts are easily separable from the reaction mixture, allowing for simple workup and potential recycling. For instance, a method using a silica-supported periodic acid catalyst for the synthesis of 2-aryl benzimidazoles has been reported to be efficient, with short reaction times and high yields. nih.gov

Metal-Based Catalysts: Various metal-based catalysts have been investigated for benzimidazole synthesis. mdpi.com These include catalysts based on copper, zinc, and erbium. chemmethod.comnih.gov For example, copper(II)-supported on alginate hydrogel beads has been used as a recyclable and environmentally friendly catalyst for the synthesis of benzimidazole derivatives in a water-ethanol solvent at room temperature. nih.gov Zinc-based boron nitride (Zn-BNT) has also been utilized as a catalyst in microwave-assisted synthesis. nih.gov

Ionic Liquids: Ionic liquids have emerged as green solvents and catalysts for benzimidazole synthesis. jsynthchem.com They offer advantages such as low vapor pressure, thermal stability, and the ability to be recycled. The use of ionic liquids like [bmim][BF₄] can lead to increased reaction yields and reduced reaction times. jsynthchem.com

Catalyst TypeExample CatalystKey Advantages
Solid Acid Silica-supported periodic acid (H5IO6-SiO2)Mild conditions, short reaction time, high yield, easy workup
Metal-Based Copper(II)-supported on alginate hydrogel beadsRecyclable, environmentally friendly, mild reaction conditions
Ionic Liquid [bmim][BF₄]Increased yield, reduced reaction time, recyclable

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. clockss.orgnih.gov In the context of this compound synthesis, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. organic-chemistry.orgmdpi.com

Microwave-assisted synthesis has been successfully applied to the condensation of o-phenylenediamines with various carboxylic acids and aldehydes. clockss.orgresearchgate.net For example, the synthesis of 2-substituted benzimidazoles using polyphosphoric acid (PPA) as a catalyst under solvent-free microwave irradiation has been reported. researchgate.net This method offers a simple and inexpensive route to these compounds. researchgate.net The use of microwave irradiation can increase yields by 10 to 50% and reduce reaction times by 96 to 98% compared to conventional heating. organic-chemistry.org

MethodReaction TimeYield
Conventional Heating 6-12 hours70-91%
Microwave-Assisted 10-15 minutes90-99%

Solvent-Free and Environmentally Benign Reaction Conditions

A major focus of green chemistry is the reduction or elimination of hazardous solvents. chemmethod.com Several solvent-free methods for the synthesis of benzimidazoles have been developed. researchgate.netumich.edu These reactions are often carried out by grinding the reactants together, sometimes with a solid catalyst, or by heating the neat mixture. umich.edu

One-pot, solvent-free synthesis of benzimidazole derivatives has been achieved by the condensation of o-phenylenediamine with organic acids or aldehydes at elevated temperatures, offering a simple and efficient green synthetic method. umich.edu Additionally, ball milling has been explored as a solvent-free technique for the preparation of benzimidazole derivatives, providing high yields in a short amount of time. mdpi.com The use of water as a solvent is another environmentally benign approach that has been investigated for benzimidazole synthesis. pcbiochemres.com

Mechanistic Investigations of this compound Formation

The synthesis of 2-substituted benzimidazoles, including this compound, is most commonly achieved through the condensation of o-phenylenediamine with an appropriate aldehyde, in this case, cyclopentanecarboxaldehyde. Mechanistic studies have elucidated a generally accepted pathway for this transformation, which proceeds through key intermediates and is influenced by various reaction conditions.

Elucidation of Proposed Reaction Mechanisms and Intermediates (e.g., Schiff Base Formation, Aerial Oxidation)

The formation of this compound from o-phenylenediamine and cyclopentanecarboxaldehyde is widely understood to proceed via a multi-step mechanism. The most frequently proposed pathway involves an initial condensation to form a Schiff base, followed by an intramolecular cyclization and a final oxidation step to yield the aromatic benzimidazole ring system. thaiscience.inforsc.orgnih.govnih.gov

The initial step is the reaction between one of the amino groups of o-phenylenediamine and the carbonyl group of cyclopentanecarboxaldehyde. youtube.com This nucleophilic attack on the carbonyl carbon leads to the formation of a carbinolamine intermediate, which is typically unstable and readily dehydrates to form an N-benzylidene-benzene-1,2-diamine, a type of Schiff base (or imine). nih.govnih.gov

Following the formation of the Schiff base, the second, unreacted amino group of the o-phenylenediamine moiety performs an intramolecular nucleophilic attack on the carbon atom of the C=N double bond (the imine carbon). thaiscience.info This cyclization step results in the formation of a non-aromatic, five-membered heterocyclic ring, yielding an intermediate known as 1,2,3,3a-tetrahydro-1H-benzo[d]imidazole or, more commonly, a hydrobenzimidazole. thaiscience.info

Table 1: Proposed Intermediates in the Formation of this compound

Step Intermediate Name General Structure Description
1 Carbinolamine Unstable product of the initial nucleophilic attack of the amino group on the aldehyde's carbonyl carbon.
2 Schiff Base (Imine) Formed via dehydration of the carbinolamine. Contains a C=N double bond. thaiscience.infonih.govnih.gov
3 Hydrobenzimidazole Result of the intramolecular cyclization of the Schiff base. It is a non-aromatic precursor to the final product. thaiscience.info
4 This compound The final, stable aromatic product formed after the oxidation of the hydrobenzimidazole intermediate.

Note: The structures are generalized representations for the reaction between o-phenylenediamine and an aldehyde.

Kinetic and Thermodynamic Studies of Reaction Pathways

While specific, quantitative kinetic and thermodynamic data for the synthesis of this compound are not extensively detailed in the available literature, general principles derived from studies of similar benzimidazole syntheses can be applied. These studies indicate that the reaction rate and pathway are significantly influenced by catalyst choice, solvent, temperature, and the electronic nature of the reactants.

Catalysis: The reaction is frequently catalyzed by acids or metal-based catalysts. thaiscience.infonih.gov Acid catalysts protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the initial nucleophilic attack by the diamine. nih.gov Lewis acid catalysts, such as erbium triflate (Er(OTf)₃) or cobalt(II) acetylacetone, can coordinate to the aldehyde, similarly activating it for reaction. thaiscience.infobeilstein-journals.org The choice and amount of catalyst can have a substantial impact on reaction times and yields. thaiscience.info

Substituent Effects: The electronic properties of substituents on the o-phenylenediamine or the aldehyde can affect the reaction kinetics. Electron-withdrawing groups on the o-phenylenediamine have been observed to decrease the reaction rate due to the reduced nucleophilicity of the amino groups. thaiscience.info Conversely, electron-rich aldehydes tend to react faster in certain catalyzed systems. beilstein-journals.org

Solvent Effects: Polar solvents like methanol (B129727) and ethanol (B145695) are often effective for this synthesis, suggesting they may help stabilize charged intermediates or transition states, thereby facilitating the reaction. thaiscience.inforsc.org

Reaction Pathway Selectivity: Thermodynamic considerations can influence the product distribution. For instance, theoretical calculations on related systems have been used to understand the selectivity between the formation of 2-monosubstituted and 1,2-disubstituted benzimidazoles. beilstein-journals.org The relative stability of intermediates and transition states, influenced by factors like the electronic nature of the aldehyde, determines the favored reaction pathway. beilstein-journals.org

Equilibrium: While the final oxidation step to the aromatic benzimidazole is generally irreversible, especially when an oxidant is used, the initial Schiff base formation can be a reversible process. The removal of water can shift the equilibrium toward the product. youtube.com

Detailed computational studies using Density Functional Theory (DFT) have been employed to investigate the thermodynamics and orbital interactions for reactions of other benzimidazole derivatives, providing insights into the reactivity of different sites within the molecule and the stability of various isomers and intermediates. researchgate.netnih.gov Such studies for the this compound system would be necessary to provide precise thermodynamic parameters like reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (Ea).

Table 2: Factors Influencing Reaction Pathways in Benzimidazole Synthesis

Factor Influence on Kinetics (Reaction Rate) Influence on Thermodynamics (Product Stability/Selectivity)
Catalyst (Acid/Metal) Generally increases the rate by activating the aldehyde's carbonyl group. thaiscience.infonih.gov Can influence selectivity towards mono- or di-substituted products by altering the energy of reaction pathways. beilstein-journals.org
Substituents Electron-withdrawing groups on o-phenylenediamine decrease the rate; electron-donating groups may increase it. thaiscience.info Electronic nature of aldehyde substituents can determine the final product structure in competitive reactions. beilstein-journals.org
Solvent Polar solvents can accelerate the reaction by stabilizing polar intermediates and transition states. thaiscience.info Solvent polarity can affect the relative stability of reactants and products, influencing the overall free energy change.
Temperature Higher temperatures typically increase the reaction rate. Can affect the position of equilibrium in reversible steps and influence selectivity between kinetically and thermodynamically controlled products.
Oxidant The presence and strength of an oxidant determine the rate of the final aromatization step. rsc.orgorganic-chemistry.org The strong thermodynamic stability of the aromatic ring makes the final oxidation step highly favorable.

Sophisticated Spectroscopic and Structural Elucidation of 2 Cyclopentyl 1h Benzimidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for elucidating the molecular structure of 2-Cyclopentyl-1H-benzimidazole in solution. Through one-dimensional and two-dimensional NMR experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, offering detailed insights into the electronic environment of each atom and the connectivity within the molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Chemical Shift and Coupling Analysis

The ¹H and ¹³C NMR spectra provide foundational information about the molecular framework. While specific data for the parent this compound is not extensively published, analysis of closely related derivatives, such as 1-(4-Bromobenzyl)-2-cyclopentyl-1H-benzo[d]imidazole, offers significant insight into the expected spectral characteristics diva-portal.org.

The ¹H NMR spectrum typically displays distinct regions for the aromatic protons of the benzimidazole (B57391) ring and the aliphatic protons of the cyclopentyl group. The benzimidazole protons appear as multiplets in the downfield region (approx. 7.1-7.9 ppm), characteristic of aromatic systems. The cyclopentyl protons resonate in the upfield region (approx. 1.6-3.3 ppm), with the methine proton (the one directly attached to the benzimidazole ring) appearing as the most downfield signal in this group due to the deshielding effect of the adjacent heterocyclic ring diva-portal.orgnih.gov.

The ¹³C NMR spectrum complements the proton data, confirming the carbon skeleton. The spectrum shows characteristic signals for the sp²-hybridized carbons of the benzimidazole ring (approx. 110-160 ppm) and the sp³-hybridized carbons of the cyclopentyl moiety (approx. 25-38 ppm). The C2 carbon of the benzimidazole ring, directly bonded to the cyclopentyl group, typically appears significantly downfield (e.g., ~159 ppm) due to its position between two nitrogen atoms diva-portal.org.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative Data for 1-(4-Bromobenzyl)-2-cyclopentyl-1H-benzo[d]imidazole in CDCl₃ diva-portal.org.

Atom TypeAssignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity / Coupling
Benzimidazole AromaticAr-H7.86122.5d, J = 7.9 Hz
Ar-H7.13 - 7.33109.4, 119.5, 121.8, 122.2m
Quaternary-135.37, 135.35, 142.5-
159.1 (C2)
CyclopentylCH3.13 - 3.2737.3m
CH₂1.86 - 2.1732.4m
CH₂1.59 - 1.7625.9m
1-(4-Bromobenzyl) SubstituentCH₂5.3546.3s
Ar-H6.90127.8d, J = 8.2 Hz
Ar-H7.40 - 7.54132.2m

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Spectral Assignment

While 1D NMR provides essential data, unambiguous assignment of all signals, especially in complex regions of the spectrum, requires two-dimensional techniques. For derivatives of this compound, techniques such as COSY, HSQC, and HMBC are instrumental for complete structural elucidation diva-portal.orgacs.org.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons in the aromatic ring system and, separately, a distinct network of correlations among the protons of the cyclopentyl ring, confirming their respective spin systems researchgate.net.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons (¹H-¹³C one-bond correlations) columbia.edu. It is invaluable for definitively assigning carbon signals based on their known proton assignments. For instance, the downfield methine proton of the cyclopentyl group would show a cross-peak to its corresponding ¹³C signal, distinguishing it from the methylene (B1212753) carbons of the ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), connecting protons to non-protonated (quaternary) carbons and linking different spin systems columbia.edu. Key correlations would include those between the cyclopentyl methine proton and the C2, C3a, and C7a carbons of the benzimidazole core. Likewise, aromatic protons would show correlations to the C2 carbon, confirming the connection between the two major fragments of the molecule.

Single Crystal X-ray Diffraction Analysis of this compound and Its Derivatives

Determination of Molecular Geometry and Bond Parameters (Lengths, Angles, Torsion Angles)

X-ray analysis of benzimidazole derivatives consistently shows the benzimidazole core to be nearly planar mdpi.comconsensus.app. The cyclopentyl ring typically adopts an envelope or twist conformation to minimize steric strain nih.gov. In a derivative of this compound, the crystallographic data revealed that the benzimidazole ring is oriented perpendicularly to other substituted groups on the molecule nycu.edu.tw. The bond lengths and angles within the benzimidazole moiety are in good agreement with values reported for other benzimidazole structures mdpi.comsemanticscholar.org.

Table 2: Typical Bond Lengths and Angles for the Benzimidazole Core Values are representative and based on published data for similar benzimidazole structures mdpi.comsemanticscholar.org.

ParameterTypical Value
C-C (aromatic) bond length1.38 - 1.41 Å
C-N bond length1.31 - 1.38 Å
C=N bond length~1.35 Å
C-N-C bond angle~105 - 109°
N-C-N bond angle~113°
C-C-C (aromatic) bond angle~117 - 123°

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

For this compound, the unsubstituted N-H group is a key functional site for forming strong intermolecular hydrogen bonds. The most common motif is the formation of N-H···N hydrogen bonds, which link molecules into infinite chains or centrosymmetric dimers mdpi.comconsensus.app. These interactions are a defining feature of the supramolecular chemistry of N-unsubstituted benzimidazoles.

Polymorphism Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study for benzimidazole derivatives due to its impact on physical properties. Research on the related compound, 2-propyl-1H-benzimidazole, has revealed temperature-induced polymorphism. researchgate.netresearchgate.net Upon heating, this compound undergoes an irreversible phase transition from form I to a new polymorph, form II. researchgate.netresearchgate.net This transformation involves significant alterations in crystal packing and conformational changes in the propyl chain. researchgate.netresearchgate.net Form II then exhibits further reversible phase transitions upon cooling. researchgate.netresearchgate.net While specific studies on the polymorphism of this compound are not extensively documented in the provided results, the behavior of its propyl analogue suggests that the cyclopentyl derivative may also exhibit complex polymorphic behavior worthy of investigation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and analyzing the conformational aspects of this compound.

In the FT-IR spectra of related benzimidazole derivatives, characteristic peaks are observed. rsc.orgnih.gov The N-H stretching vibrations in the benzimidazole ring and hydrazone moiety of similar compounds typically appear in the range of 3370–3160 cm⁻¹. rsc.orgnih.gov Aromatic C-H stretching bands are generally found in the 3080–3010 cm⁻¹ region. mdpi.com For instance, in one study, C-H stretching vibrations were observed at 3123, 3089, 3077, 3068, 3067, 3055, 3054, 3042, 3039, 3009, and 2927 cm⁻¹. mdpi.com The C=N stretching vibration is another key marker, with bands appearing in the 164.0–145.0 ppm region in the 13C NMR spectrum of some derivatives. rsc.org Furthermore, the stretching vibrations of the C-O bonds in methoxyl groups of related compounds are found as intense, broad bands around 1265 and 1135 cm⁻¹. rsc.orgnih.gov The analysis of these vibrational modes provides a detailed fingerprint of the molecule, confirming the presence of its key functional groups and offering insights into its conformational state.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of the parent compound, 1H-benzimidazole, in acetonitrile (B52724) shows distinct absorption maxima. researchgate.net The study of various benzimidazole derivatives has shown that they exhibit characteristic UV absorption bands. For instance, nitrosamine (B1359907) impurities in some benzimidazole-related drugs show two absorption bands, one of high intensity around 230 nm and another of lower intensity between 345–374 nm. nih.gov The specific electronic transitions (e.g., π → π* and n → π*) and the wavelengths of maximum absorption (λmax) are influenced by the molecular structure and the solvent used. A comprehensive database of UV-Vis spectra for organic compounds, including benzimidazole, is a valuable resource for such analyses. science-softcon.de

Advanced Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular mass and elucidating the fragmentation patterns of this compound. The molecular weight of the parent 1H-benzimidazole is 118.1359 g/mol . nist.gov For 2-(cyclopentylmethyl)-1H-benzimidazole, the molecular formula is C13H16N2 with a molecular weight of 200.28 g/mol . ontosight.ai

In mass spectrometry analysis of benzimidazole derivatives, the molecular ion peak confirms the compound's structure. rsc.org For example, LCMS data for a derivative, 6k, was recorded on a system that utilized electrospray ionization (ESI-MS). acs.org The fragmentation pattern, which shows how the molecule breaks apart upon ionization, provides further structural information. The NIST WebBook provides a reference mass spectrum for 1H-benzimidazole under electron ionization, which serves as a foundational reference. nist.govufz.de

Elemental Analysis for Compound Purity and Composition Verification

Elemental analysis is a fundamental technique used to verify the purity and elemental composition of a synthesized compound. This method determines the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the molecule. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula.

Computational Chemistry and Theoretical Investigations of 2 Cyclopentyl 1h Benzimidazole

Density Functional Theory (DFT) Calculations

DFT has become a standard tool for predicting molecular properties. For a comprehensive analysis of 2-Cyclopentyl-1H-benzimidazole, the following investigations would be necessary, though published data is currently lacking.

Geometry Optimization and Conformational Analysis

This foundational step involves calculating the most stable three-dimensional arrangement of atoms in the molecule, its bond lengths, and bond angles. For this compound, this would involve determining the preferred orientation of the cyclopentyl ring relative to the benzimidazole (B57391) core. No published optimized geometry parameters or conformational analyses were found for this specific molecule.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. Specific energy values for the HOMO, LUMO, and the energy gap for this compound have not been reported in the searched literature.

Quantum Chemical Parameters: Chemical Hardness, Softness, Electrophilicity Index, Electronegativity

Derived from HOMO and LUMO energies, these global reactivity descriptors help in predicting the chemical behavior of a molecule. Parameters such as chemical hardness (resistance to deformation of electron cloud), softness, electronegativity (electron-attracting tendency), and the electrophilicity index are vital for qualitative predictions of reactivity. No calculated values for these parameters for this compound are available.

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Theoretical vibrational analysis predicts the infrared and Raman spectral frequencies of a molecule. Comparing these calculated frequencies with experimental data helps in the precise assignment of vibrational modes. There are no published theoretical vibrational frequency calculations for this compound.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation

NBO analysis provides a detailed picture of the electron density distribution, charge transfer, and stabilizing interactions within a molecule. It quantifies hyperconjugative interactions, which are key to understanding molecular stability. A specific NBO analysis for this compound has not been documented.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Sites

An MEP map illustrates the charge distribution on a molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species. An MEP map for this compound is not available in the reviewed literature.

Topological Analyses (e.g., ELF, LOL, RDG) for Bonding and Non-Covalent Interactions

Computational chemistry provides powerful tools to visualize and understand the electronic structure and bonding characteristics of molecules. For this compound, topological analyses such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) offer deep insights into covalent bonds and non-covalent interactions that govern its molecular structure and reactivity.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL):

ELF and LOL are functions that map the likelihood of finding an electron pair in a given region of a molecule. These analyses provide a clear picture of electron localization in chemical bonds and lone pairs. In studies of similar benzimidazole derivatives, such as N-Butyl-1H-benzimidazole, ELF and LOL maps confirm the presence of bonding and non-bonding electrons. mdpi.comnih.gov For this compound, these analyses would reveal high ELF/LOL values in the regions of the C-C and C-N covalent bonds of the benzimidazole ring system and the cyclopentyl group, indicating a high probability of finding electron pairs. The areas corresponding to the lone pairs on the nitrogen atoms would also be clearly delineated. These methods help in confirming the classical Lewis structure representation and provide a quantitative description of the electron distribution. mdpi.com Topological studies performed on related compounds like 5,6-dichloro-1-cyclopentyl-2-(methylsulfinyl)-1H-benzimidazole utilize these methods to identify key bonding regions. researchgate.netvipslib.com

Reduced Density Gradient (RDG):

The RDG analysis is particularly useful for identifying and characterizing weak non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric repulsions. nih.gov This method plots the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. The resulting plot reveals spikes in regions of low electron density, which correspond to non-covalent interactions.

For this compound, an RDG analysis would be expected to identify:

Van der Waals interactions: Within the cyclopentyl ring and between the cyclopentyl group and the benzimidazole core.

Intramolecular hydrogen bonding: Potentially involving the N-H group of the imidazole (B134444) ring and a nitrogen atom, which is crucial for understanding tautomerism in benzimidazoles.

In a study on N-Butyl-1H-benzimidazole, RDG analysis was used alongside other topological methods to analyze the non-covalent interactions within the molecule. mdpi.comnih.gov These analyses provide a visual and quantitative understanding of the forces that stabilize the molecule's three-dimensional structure.

Analysis TypeInformation Provided for this compoundRelevant Findings from Similar Molecules
ELF Visualizes regions of high electron pair localization in covalent bonds and lone pairs.Confirms bonding and non-bonding electrons in N-Butyl-1H-benzimidazole. mdpi.comnih.gov
LOL Maps areas of strong and weak π-delocalization and localized orbitals.Used to identify important bonding regions in substituted benzimidazoles. researchgate.netchristuniversity.in
RDG Identifies and characterizes non-covalent interactions like van der Waals forces and hydrogen bonds.Analyzed non-covalent interactions within N-Butyl-1H-benzimidazole. mdpi.comnih.gov

Solvation Effects on Molecular Properties through Continuum Models (PCM)

The properties of a molecule can be significantly influenced by its environment, particularly when in a solution. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model in computational chemistry to study these effects. ohio-state.edu PCM treats the solvent as a continuous dielectric medium rather than as individual molecules, which simplifies calculations while providing valuable insights into how a solvent affects a solute's properties. ohio-state.edu This approach is used to explore solution-phase geometries, vibrational frequencies, and electronic excitation energies. ohio-state.edu

For this compound, PCM calculations would involve placing the molecule in a virtual cavity within the dielectric continuum representing a specific solvent (e.g., water, ethanol (B145695), or benzene). The model then calculates the electrostatic interaction between the solute and the solvent.

Key molecular properties of this compound that can be investigated using PCM include:

Geometric Parameters: The presence of a solvent can alter bond lengths and angles. PCM can predict these changes upon moving from the gas phase to a solution.

Electronic Properties: The dipole moment of the molecule is expected to increase in a polar solvent due to stabilization of charge separation. The energies of frontier molecular orbitals (HOMO and LUMO) can also be affected, which in turn influences the molecule's reactivity and spectral properties.

Thermodynamic Stability: PCM is crucial for calculating the solvation free energy, which is a key component of the total free energy of a molecule in solution.

Computational studies on related benzimidazole-based silver(I) complexes have utilized the PCM method to optimize the ground states of the complexes in acetonitrile (B52724). acs.orgwindows.net Similarly, research on new 1H-benzimidazole-2-yl hydrazones employed PCM to account for solvent effects in water and benzene (B151609) during optimizations. nih.gov These studies demonstrate the utility of PCM in understanding the behavior of complex benzimidazole derivatives in solution. acs.orgnih.gov

Thermodynamic Properties from Computational Data

Computational chemistry, particularly using Density Functional Theory (DFT), allows for the accurate calculation of various thermodynamic properties of molecules. For this compound, these calculations can predict its thermodynamic behavior as a function of temperature. The primary properties calculated are standard enthalpy (H°), entropy (S°), and heat capacity (C°).

These properties are derived from the vibrational frequencies calculated for the optimized molecular structure. The calculations typically show a direct correlation between temperature and these thermodynamic parameters. As the temperature increases, the molecular vibrations become more energetic, leading to increases in enthalpy, entropy, and heat capacity.

Studies on other benzimidazole derivatives have shown that methods like DFT (specifically B3LYP) can be used to calculate these properties over a range of temperatures (e.g., 200-1000 K). dergipark.org.trdergipark.org.trresearchgate.net The results indicate that enthalpy, entropy, and heat capacity all increase with rising temperature. dergipark.org.trresearchgate.net

Below is a table representing typical data that would be generated from such a computational study for a benzimidazole derivative. The values illustrate the expected trend for this compound.

Calculated Thermodynamic Properties for a Benzimidazole Derivative at Different Temperatures

Temperature (K)Enthalpy (H°) (kJ/mol)Heat Capacity (C°) (J/mol·K)Entropy (S°) (J/mol·K)
200-6.39-5.5165.67
300-1.8330.6299.68
4003.6368.25134.38
5009.99104.38169.46
60017.25139.01204.62
70025.41172.14239.67
80034.47203.77274.49
90044.43233.90308.97
100055.29262.53343.04
Data is illustrative and based on trends reported for benzimidazole derivatives. dergipark.org.tr

These calculated thermodynamic parameters are essential for predicting the spontaneity of reactions, understanding the stability of the compound at different temperatures, and for modeling its behavior in various chemical processes.

Derivatization, Functionalization, and Structural Modifications of 2 Cyclopentyl 1h Benzimidazole

N-Alkylation and N-Acylation Reactions on the Benzimidazole (B57391) Nitrogen

The nitrogen atoms of the benzimidazole core are common sites for functionalization, particularly through N-alkylation and N-acylation reactions. The N-H proton is acidic and can be readily removed by a base to generate a nucleophilic benzimidazolide (B1237168) anion, which can then react with various electrophiles.

N-alkylation is a widely employed strategy to introduce alkyl or substituted alkyl groups at the N1 position. nih.gov This reaction is typically achieved by treating the parent benzimidazole with an alkyl halide (e.g., alkyl bromide or chloride) in the presence of a base. researchgate.netresearchgate.net Common bases include potassium carbonate (K2CO3), potassium hydroxide (B78521) (KOH), and sodium hydride (NaH). researchgate.net The choice of solvent is crucial and often includes polar aprotic solvents like dimethylformamide (DMF) or acetone. To enhance reactivity and improve yields, phase-transfer catalysts such as tetrabutylammonium (B224687) hydrogen sulfate (B86663) can be utilized, particularly in biphasic systems. researchgate.net A series of N-alkylated benzimidazole derivatives have been synthesized using these conventional heating or microwave irradiation methods. rsc.org

While direct N-acylation with acyl chlorides or anhydrides is also possible, it can sometimes lead to side products. In some cases, acylation reactions in the presence of a base have been observed to result in the loss of the acetyl group during subsequent alkylation steps, indicating the lability of the N-acyl bond under certain basic conditions. nih.gov

The table below summarizes typical conditions for N-alkylation reactions on benzimidazole scaffolds, which are applicable to 2-cyclopentyl-1H-benzimidazole.

Alkylating AgentBaseSolventCatalystProduct TypeRef
C3–C10 Alkyl Bromides30% aq. KOH-Tetrabutylammonium hydrogen sulfate1-Alkyl-2-substituted-benzimidazoles researchgate.net
Benzyl Chloride/BromideK2CO3--1-Benzyl-2-substituted-benzimidazoles researchgate.net
Ethyl, Allyl, Benzyl Halides---1-Substituted-2-chloro/chloromethyl-benzimidazoles nih.gov

Substitutions on the Benzene (B151609) Moiety of the Benzimidazole Core (e.g., C5, C6)

There are two primary approaches to achieving this substitution pattern:

Pre-functionalization of the Starting Material: The most common and regioselective method involves the condensation of a substituted o-phenylenediamine (B120857) with cyclopentanecarboxylic acid or its derivatives. For example, using 4-bromo-1,2-diaminobenzene or 4-nitro-1,2-phenylenediamine as the starting material will yield 5(6)-bromo-2-cyclopentyl-1H-benzimidazole or 5(6)-nitro-2-cyclopentyl-1H-benzimidazole, respectively. nih.govresearchgate.net This approach provides unambiguous placement of the substituent.

Direct Electrophilic Aromatic Substitution: The benzimidazole ring system can undergo electrophilic substitution reactions such as nitration or halogenation. However, these reactions can sometimes lead to a mixture of isomers (e.g., 5- and 6-substituted products, as well as di-substituted products) due to the activating nature of the heterocyclic ring. The specific reaction conditions must be carefully controlled to achieve the desired regioselectivity.

The resulting halogenated or nitrated benzimidazoles are valuable intermediates for further modifications, such as cross-coupling reactions. nih.gov

The following table outlines examples of reactions used to introduce substituents on the benzene ring of the benzimidazole core.

Reaction TypeReagentsSubstrateProductRef
Condensation4-Bromo-1,2-diaminobenzene, 2-NitrobenzaldehydeSubstituted o-phenylenediamine5(6)-Bromo-2-(2-nitrophenyl)-1H-benzimidazole nih.gov
Condensation4-Nitro-o-phenylenediamine, Aromatic AldehydesSubstituted o-phenylenediamine2-Aryl-5(6)-nitro-1H-benzimidazole researchgate.net
Synthesis from Precursor2-Chloro/chloromethyl-1H-benzimidazolesSubstituted o-phenylenediamine2-Chloro/chloromethyl-5(6)-substituted-1H-benzimidazoles nih.gov

Modifications and Functionalization of the Cyclopentyl Ring

The direct functionalization of the C2-cyclopentyl ring after the formation of the benzimidazole core is a less explored area of modification. The aliphatic nature of the cyclopentyl group makes it relatively inert compared to the aromatic benzimidazole system. Potential reactions could include free-radical halogenation to introduce a handle for further derivatization, but such strategies are not widely documented in the literature for this specific compound. Most synthetic efforts focus on modifications of the benzimidazole core itself or utilize pre-functionalized cyclopentane (B165970) derivatives during the initial ring formation.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for C2 and N-Substitutions

Modern cross-coupling reactions are powerful tools for derivatizing the this compound scaffold, particularly after introducing a halogen substituent on the benzene ring (e.g., 5-bromo-2-cyclopentyl-1H-benzimidazole). nih.gov

The Suzuki-Miyaura coupling reaction enables the formation of C-C bonds by coupling the halogenated benzimidazole with various aryl or heteroaryl boronic acids. This reaction is catalyzed by a palladium complex and allows for the introduction of diverse aromatic systems at the C5(6) position. nih.gov

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction used to form C-N bonds. rsc.org It allows for the coupling of halogenated benzimidazoles with a wide range of primary or secondary amines, as well as sulfonamides, providing access to a variety of N-substituted derivatives at the C5(6) position. nih.gov For these reactions to proceed efficiently, protection of the benzimidazole N-H (e.g., as a Boc group) is often necessary. nih.gov

Furthermore, direct C-H activation at the C2 position of the benzimidazole ring has been utilized for oxidative homo- and cross-coupling reactions, typically mediated by copper or nickel catalysts. researchgate.net While this is more common for substrates with a C2-H bond, similar principles could potentially be adapted for functionalizing other positions.

Below is a table summarizing catalyst systems used for cross-coupling reactions on the benzimidazole core.

Reaction TypeCatalyst SystemSubstrate ExampleProduct ExampleRef
Suzuki-MiyauraPd(dppf)Cl2, K2CO3N-Boc-5-bromo-2-nitrophenyl-benzimidazoleN-Boc-5-aryl-2-nitrophenyl-benzimidazole nih.gov
Buchwald-HartwigPd2(dba)3, Xantphos, Cs2CO3N-Boc-5-bromo-2-nitrophenyl-benzimidazoleN-Boc-5-(sulfonamido)-2-nitrophenyl-benzimidazole nih.gov
C2-H ArylationNiCl2Py2, IMes·HCl, K(O-t-Bu)(Benz)imidazoleC2-Aryl-(benz)imidazole researchgate.net

Enantioselective Functionalization Approaches

Enantioselective synthesis is crucial for producing chiral molecules with specific biological activities. For benzimidazole derivatives, enantioselectivity can be introduced through several strategies. One reported approach involves the transition metal-mediated annulation of N-alkenyl benzimidazoles, where the use of a chiral ligand on the metal catalyst (e.g., a Ni/JoSPOphos manifold) can achieve high enantioselectivity in the formation of fused-ring systems. mdpi.com

Annulation and Ring Expansion Strategies for Novel Heterocyclic Architectures

Annulation reactions involve the construction of a new ring fused to the existing benzimidazole scaffold, leading to novel and more complex heterocyclic systems. A common strategy involves using the N1 and C2 positions as reactive anchors. For instance, early methods involved the intramolecular cyclization of 2-haloalkylbenzimidazoles under basic conditions to generate fused systems like pyrrolo-, pyrido-, and azepino[1,2-a]benzimidazoles. mdpi.com

More advanced methods utilize transition metal catalysis. Ruthenium(II)-catalyzed [4+2] annulations of 2-arylbenzimidazoles with styrenes have been used to synthesize benzimidazo[2,1-a]isoquinolines. mdpi.com Similarly, thermolysis of specifically designed N-alkenylbenzimidazole derivatives can lead to the formation of cyclopropane (B1198618) rings fused to pyrrolo- or pyrido[1,2-a]benzimidazoles. researchgate.net Another approach involves the reaction of tertiary anilines bearing an azo group in the ortho position, which can cyclize to form 1,2-annulated benzimidazole derivatives. These strategies significantly expand the structural diversity achievable from a simple benzimidazole core.

Coordination Chemistry of 2 Cyclopentyl 1h Benzimidazole As a Ligand

Ligand Properties and Coordination Modes of Benzimidazole (B57391) Derivatives

Benzimidazole derivatives are known to be excellent ligands for a variety of metal ions, forming stable coordination compounds. nih.govresearchgate.net Their coordination behavior is primarily dictated by the presence of two nitrogen atoms within the imidazole (B134444) ring: the pyrrole-type nitrogen (-NH) and the imine-type nitrogen (-N=).

Benzimidazole and its 2-substituted derivatives can coordinate to metal centers in several ways. The most common coordination mode is monodentate, where the ligand binds to the metal ion through the lone pair of electrons on the sp2-hybridized imine nitrogen atom (N3). researchgate.netjocpr.com This mode of coordination is prevalent in a wide range of transition metal complexes. researchgate.netjocpr.com

In certain situations, benzimidazole derivatives can also act as bidentate ligands. This can occur through chelation, where a substituent at the 2-position contains an additional donor atom (e.g., oxygen, sulfur, or another nitrogen) that can coordinate to the same metal center. researchgate.netresearchgate.net While 2-Cyclopentyl-1H-benzimidazole itself lacks such a donor atom in the cyclopentyl ring, it can potentially act as a bridging ligand, coordinating to two different metal centers simultaneously. This bridging can occur through the deprotonated pyrrole (B145914) nitrogen (N1) and the imine nitrogen (N3), leading to the formation of polynuclear complexes.

The preference for a particular coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, the solvent, and the steric and electronic properties of the substituent at the 2-position.

The cyclopentyl group at the 2-position of the benzimidazole ring introduces specific steric and electronic effects that modulate the ligand's coordination properties.

Steric Factors: The cyclopentyl group is a bulky aliphatic substituent. Its presence introduces significant steric hindrance around the coordinating nitrogen atom (N3). This steric bulk can influence the geometry of the resulting metal complexes, favoring less crowded coordination spheres. For instance, it might promote the formation of complexes with lower coordination numbers or specific isomeric forms to minimize steric repulsion between the ligands. In complexes with multiple ligands, the bulky cyclopentyl groups will arrange themselves to be as far apart as possible. This steric hindrance can also affect the stability of the metal-ligand bond.

Electronic Factors: The cyclopentyl group is an electron-donating group through an inductive effect (+I). This effect increases the electron density on the benzimidazole ring, particularly on the coordinating imine nitrogen atom. The enhanced electron density on the nitrogen atom makes this compound a stronger Lewis base compared to unsubstituted benzimidazole. This increased basicity generally leads to the formation of more stable metal complexes. The electron-donating nature of the cyclopentyl group can also influence the electronic properties of the resulting metal complexes, such as their redox potentials and spectroscopic characteristics.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-substituted benzimidazoles, including those with alkyl groups like cyclopentyl, typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexes of 2-substituted benzimidazoles with a variety of transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II), have been reported. jocpr.comnih.govresearchgate.net The general synthetic procedure involves mixing a solution of the this compound ligand with a solution of the desired transition metal salt (e.g., chloride, nitrate, or acetate) in a solvent like ethanol (B145695) or methanol (B129727). The reaction mixture is often stirred at room temperature or gently heated to facilitate the complex formation. The resulting solid complex can then be isolated by filtration, washed, and dried.

The stoichiometry of the resulting complexes (metal-to-ligand ratio) can often be controlled by adjusting the molar ratio of the reactants. Common stoichiometries for monodentate benzimidazole ligands are 1:2 and 1:4 (metal:ligand). The geometry of the complexes depends on the metal ion and the coordination number. For example, Co(II) and Zn(II) complexes often exhibit tetrahedral geometry, while Cu(II) and Ni(II) complexes can adopt square planar or octahedral geometries. jocpr.com

Table 1: Representative Transition Metal Complexes of 2-Alkyl-1H-benzimidazoles

Complex Metal Ion Geometry Reference
[Co(2-methylbenzimidazole)₂Cl₂] Co(II) Tetrahedral sapub.org
[Ni(2-ethylbenzimidazole)₄(H₂O)₂]Cl₂ Ni(II) Octahedral rjpbcs.com
[Cu(2-propylbenzimidazole)₄]Cl₂ Cu(II) Distorted Square Planar rjpbcs.com
[Zn(2-butylbenzimidazole)₂Cl₂] Zn(II) Tetrahedral nih.gov

Benzimidazole derivatives can also form complexes with main group elements, such as boron. The synthesis of boron complexes typically involves the reaction of the benzimidazole ligand with a boron-containing precursor, such as boron trifluoride etherate (BF₃·OEt₂). nih.govrsc.org These reactions are often carried out in an anhydrous solvent under an inert atmosphere. The resulting boron complexes can be highly fluorescent and are of interest for applications in materials science. The coordination to boron usually occurs through the imine nitrogen, similar to transition metal complexes.

Spectroscopic and Structural Analysis of Coordination Compounds (e.g., X-ray, NMR, IR, UV-Vis)

A combination of spectroscopic and structural techniques is essential for the comprehensive characterization of coordination compounds of this compound.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of metal complexes. It provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions. For complexes of 2-alkyl-benzimidazoles, X-ray structures have confirmed the coordination through the imine nitrogen and have revealed details about the packing of the molecules in the crystal lattice, which is often influenced by hydrogen bonding and π-π stacking interactions. scispace.comiucr.orgekb.eg

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of these complexes in solution. ¹H and ¹³C NMR spectra can confirm the coordination of the ligand to the metal by observing changes in the chemical shifts of the benzimidazole protons and carbons upon complexation. For diamagnetic complexes (e.g., Zn(II), B(III)), sharp NMR signals are typically observed. The signals of the protons and carbons near the coordination site often experience a downfield shift. For paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)), the NMR signals are often broadened and significantly shifted, providing information about the magnetic properties of the complex.

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the coordination mode of the ligand. The C=N stretching vibration of the imidazole ring, typically observed around 1620-1630 cm⁻¹ in the free ligand, often shifts to a lower frequency upon coordination to a metal center, indicating the involvement of the imine nitrogen in bonding. The N-H stretching vibration, usually seen as a broad band above 3000 cm⁻¹, can also provide information about the coordination and hydrogen bonding environment. New bands at lower frequencies (typically below 500 cm⁻¹) can be assigned to the metal-nitrogen (M-N) stretching vibrations. researchgate.net

UV-Vis Spectroscopy: Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within the ligand and the metal-centered d-d transitions in the case of transition metal complexes. The spectra of the complexes typically show intense bands in the UV region due to π-π* and n-π* transitions within the benzimidazole ligand. For transition metal complexes, weaker absorption bands in the visible region are characteristic of d-d electronic transitions, and their positions and intensities are indicative of the coordination geometry and the nature of the metal-ligand bonding. mdpi.com

Table 2: Key Spectroscopic Data for a Representative 2-Alkyl-benzimidazole Complex: [Co(2-methylbenzimidazole)₂Cl₂]

Spectroscopic Technique Key Observation Interpretation Reference
IR Spectroscopy Shift of C=N stretch from ~1625 cm⁻¹ to ~1600 cm⁻¹ Coordination of imine nitrogen to Co(II) sapub.org
Appearance of new band at ~340 cm⁻¹ Co-N stretching vibration sapub.org
UV-Vis Spectroscopy Bands in the visible region (~500-700 nm) d-d transitions confirming tetrahedral Co(II) rjpbcs.com
¹H NMR Spectroscopy Broad, shifted signals Paramagnetic nature of the Co(II) complex rjpbcs.com

Theoretical Studies of Metal-Ligand Bonding and Electronic Structure in Complexes

Direct theoretical studies, such as Density Functional Theory (DFT) calculations, specifically on metal complexes of this compound are not readily found in the current body of scientific literature. However, extensive theoretical work on simpler 2-alkyl-benzimidazole complexes provides a solid framework for understanding the anticipated metal-ligand bonding and electronic structure.

In hypothetical complexes of this compound, the primary bonding interaction would be a sigma (σ) donation from the lone pair of the sp²-hybridized imine nitrogen atom of the benzimidazole ring to a vacant orbital of a metal center. This interaction is characteristic of N-heterocyclic ligands. The strength of this bond would be influenced by the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

Natural Bond Orbital (NBO) analysis, a common computational tool, would likely reveal the nature of the charge transfer and orbital interactions. For a typical M-N bond with a transition metal, significant charge transfer from the nitrogen to the metal is expected. The cyclopentyl group, being electron-donating through an inductive effect, would slightly increase the electron density on the benzimidazole ring system compared to an unsubstituted benzimidazole. This could, in principle, enhance the σ-donating ability of the nitrogen atoms, potentially leading to stronger metal-ligand bonds.

The electronic structure of such complexes would feature molecular orbitals formed from the combination of metal d-orbitals and the π-system of the benzimidazole ligand. The highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) would likely have contributions from both the metal and the ligand, and the energy gap between them would dictate the electronic absorption properties of the complex, often leading to charge-transfer bands in the UV-visible spectrum. The precise energies and compositions of these frontier orbitals would be sensitive to the coordination geometry and the identity of the metal.

Table 1: Predicted Characteristics of Metal-Ligand Bonding in this compound Complexes (Based on Analogous Systems)

Bonding AspectPredicted CharacteristicTheoretical Method of Investigation
Primary Interaction σ-donation from imine nitrogen to metal centerDFT, NBO Analysis
Influence of Cyclopentyl Group Inductive electron donation, increasing ligand basicityComparative DFT studies with other 2-alkylbenzimidazoles
Frontier Molecular Orbitals HOMO and LUMO with mixed metal-ligand characterTime-Dependent DFT (TD-DFT) for electronic spectra prediction
Bond Strength Dependent on metal ion; potentially stronger than unsubstituted benzimidazoleQuantum Theory of Atoms in Molecules (QTAIM)

Supramolecular Assemblies Involving this compound as a Building Block

The structure of this compound makes it an excellent candidate for the construction of supramolecular assemblies through various non-covalent interactions. The key features facilitating this are the N-H donor and the imine nitrogen acceptor of the imidazole ring, which are capable of forming strong and directional hydrogen bonds.

When coordinated to metal centers, this compound can act as a building block for more complex supramolecular structures like coordination polymers or discrete metallosupramolecular architectures. The formation of these assemblies is driven by the interplay between the coordinative bonds to the metal ions and the non-covalent interactions between the ligands.

For instance, if the metal ion has open coordination sites after binding to the benzimidazole ligand, these sites can be occupied by counter-anions or solvent molecules, which can then participate in hydrogen bonding networks. The cyclopentyl groups on the periphery of these metal complexes would influence the solubility of the assemblies and could direct the formation of specific crystal packing arrangements, potentially leading to porous materials or materials with interesting topological networks.

Table 2: Potential Supramolecular Interactions and Resulting Assemblies for this compound

Interacting GroupsType of InteractionPotential Supramolecular Assembly
N-H (donor), Imine N (acceptor)Hydrogen Bonding1D chains, dimers, or catemeric motifs in the solid state.
Benzimidazole Ringπ-π StackingStacked columnar structures, contributing to crystal packing.
Cyclopentyl C-H, Benzene (B151609) RingC-H···π InteractionsInter- and intramolecular interactions stabilizing the conformation and packing.
Metal Center, Benzimidazole NCoordination BondingDiscrete metal complexes, coordination polymers, metal-organic frameworks.

Advanced Applications in Chemical Sciences Non Biological

Materials Science Applications

The benzimidazole (B57391) core is a valuable building block in materials science due to its rigidity, thermal stability, and ability to engage in hydrogen bonding and coordinate with metal ions. These characteristics are exploited in the development of a wide range of materials with tailored properties.

Benzimidazole derivatives are key monomers in the synthesis of high-performance polymers, most notably polybenzimidazoles (PBIs). These polymers are known for their exceptional thermal and chemical stability. While specific studies on the use of 2-Cyclopentyl-1H-benzimidazole as a monomer are not extensively documented, the general principles of PBI synthesis suggest its potential as a precursor. PBIs are typically synthesized through the condensation of aromatic tetraamines with dicarboxylic acids or their derivatives. The incorporation of an alicyclic group like cyclopentyl into the polymer backbone, which could be achieved by using a dicarboxylic acid derivative of this compound, could influence the resulting polymer's properties. For instance, the introduction of non-aromatic, bulky groups can affect chain packing, potentially increasing solubility and processability while maintaining high thermal stability.

Polybenzimidazole (PBI) random co-polymers containing alicyclic and aromatic backbones have been synthesized using different dicarboxylic acids, such as cyclohexane dicarboxylic acid and terephthalic acid rsc.org. The properties of these co-polymers, including proton conductivity and mechanical strength, can be tailored by adjusting the monomer concentrations rsc.org. This approach of creating alicyclic-aromatic copolymers is a viable method for preparing high-temperature proton exchange membranes rsc.org. The synthesis of novel polymers containing 2H-benzimidazol-2-one units has also been achieved through N-C coupling reactions, resulting in high molecular weight linear polymers with high glass transition temperatures and good thermal stability nih.gov.

The rigid, rod-like structure of many benzimidazole derivatives makes them suitable candidates for the design of liquid crystals. The benzimidazole core can act as a mesogenic unit, which, when appropriately substituted with flexible alkyl chains, can lead to the formation of various liquid crystalline phases (mesophases). For instance, 2-pentadecylbenzimidazole, a compound with a long alkyl chain at the 2-position, has been shown to exhibit an enantiotropic smectic C phase . This suggests that this compound, with its bulky alicyclic substituent, could also be a precursor for novel liquid crystalline materials. The cyclopentyl group might influence the packing of the molecules and the transition temperatures between different mesophases.

Furthermore, gold(I) complexes containing N-substituted benzimidazole ligands have been synthesized and shown to exhibit liquid crystalline properties nih.gov. These organometallic liquid crystals can also serve as precursors for the formation of gold nanostructures nih.gov. The development of fluorescent nematic liquid crystals based on other heterocyclic systems like 2,1,3-benzothiadiazole highlights the potential for creating functional liquid crystals with specific optical properties mdpi.com.

The benzimidazole scaffold is a common feature in the design of fluorescent chemosensors for the detection of various analytes, including metal ions and biologically relevant molecules. The fluorescence properties of benzimidazole derivatives can be modulated by the introduction of different substituents and by their interaction with analytes.

While there is no specific literature on this compound as a sensor, related compounds like 2-(2-hydroxyphenyl)-1H-benzimidazole (HPBI) are known to be highly fluorescent and have applications in biological probes and fluorescent dyes nih.gov. The fluorescence of HPBI can be enhanced when incorporated into carrier materials like zeolitic imidazolate framework-8 (ZIF-8), suggesting a promising avenue for the development of sensitive molecular sensors nih.govrsc.org. Novel fluorescence sensors based on the HPBI skeleton have been designed for targeting boronic acids, which has potential applications in medical therapies like Boron Neutron Capture Therapy mdpi.com. The general principle involves designing a molecule where the fluorescence is "turned on" or "off" upon binding to the target analyte. The cyclopentyl group in this compound could influence the sensor's selectivity and photophysical properties.

Table 1: Examples of Benzimidazole-Based Fluorescent Sensors and their Characteristics

Benzimidazole DerivativeTarget AnalyteSensing MechanismReference
2-(2-hydroxyphenyl)-1H-benzimidazole (HPBI)General fluorescent probeHigh-efficiency fluorescence nih.gov
HPBI in ZIF-8Small moleculesFluorescence enhancement nih.govrsc.org
BITQ (HPBI-based)Boronic acidsOff/on fluorescence switching mdpi.com
6-(1H-benzimidazole)-2-naphthalenol derivative (BIN-T)ThiophenolsFluorescence quenching/release nih.gov

The inherent fluorescence of many benzimidazole derivatives makes them attractive for applications as luminescent materials in devices such as organic light-emitting diodes (OLEDs). The emission color and quantum yield can be tuned by modifying the substituents on the benzimidazole ring system. The incorporation of a 2-cyclopentyl group could potentially influence the solid-state packing of the molecules, which is a critical factor in determining the luminescent properties of organic materials in the solid state.

The luminescence of 2-(2-hydroxyphenyl)-1H-benzimidazole (HPBI) can be tuned by incorporating it into a zeolitic imidazolate framework-8 (ZIF-8) matrix nih.gov. This hybrid material shows altered luminescent behavior due to the interaction between the HPBI molecules and the ZIF-8 host nih.gov. This demonstrates a strategy for developing new luminescent materials with controllable properties. Theoretical studies on derivatives of 6-(1H-benzimidazole)-2-naphthalenol have been conducted to optimize their optical properties for use as fluorescent probes nih.gov.

The ability of the benzimidazole nitrogen atoms to coordinate with metal ions makes this compound a potential organic linker for the synthesis of hybrid organic-inorganic materials, such as metal-organic frameworks (MOFs). MOFs are crystalline materials with high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. The size and shape of the organic linker play a crucial role in determining the structure and properties of the resulting MOF. The cyclopentyl group would introduce a specific steric profile that could lead to the formation of novel framework topologies.

Benzimidazole derivatives can be incorporated into hybrid materials in other ways as well. For example, new benzimidazole-1,2,4-triazole hybrid compounds have been synthesized and characterized researchgate.net. While the primary focus of that research was on biological activity, the synthetic strategies can be adapted for materials science applications. Similarly, the synthesis of benzimidazole/1,2,3-triazole hybrids has been reported, showcasing the versatility of click chemistry in creating complex benzimidazole-containing molecules that could be used as building blocks for larger supramolecular structures or functional materials frontiersin.org.

Catalysis

The benzimidazole scaffold can be found in ligands used for a variety of catalytic transformations. The nitrogen atoms of the imidazole (B134444) ring can coordinate to transition metals, forming stable complexes that can act as catalysts. The substituents on the benzimidazole ring can be varied to fine-tune the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the catalyst.

While there is a lack of specific reports on the use of this compound in catalysis, related benzimidazole derivatives have been successfully employed. For instance, metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole act as ligands to form stable complexes with transition metals that show enhanced catalytic activity in processes like organic transformations and polymerization reactions nih.gov. Palladium(II) complexes with benzimidazole-containing ligands have been shown to be efficient catalysts for Suzuki coupling reactions researchgate.net. The cyclopentyl group in this compound could provide a unique steric environment around the metal center, potentially leading to catalysts with novel reactivity or selectivity. A review of various synthetic approaches for benzimidazole derivatives also highlights their application in catalysis for organic transformations such as the oxidation of olefins and alcohols researchgate.net.

The performed searches covered a broad range of keywords including "this compound catalysis," "catalytic activity of 2-alkyl-1H-benzimidazoles," "metal complexes of this compound catalytic applications," and "this compound in green chemistry." While the search results provided general information on the catalytic uses of the broader benzimidazole scaffold and its derivatives with other substituents, they did not yield any specific research findings, data, or examples of organic transformations directly involving this compound.

Therefore, it is not possible to generate the requested article focusing solely on the chemical compound “this compound” with the specified outline and content requirements due to the lack of available scientific literature on its role in organic transformations, green chemistry catalysis, or the catalytic processes of its metal complexes.

Future Research Directions and Unexplored Avenues

Development of Highly Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of benzimidazoles often involves harsh reaction conditions, stoichiometric reagents, and the use of hazardous solvents, leading to significant environmental concerns. mdpi.comresearchgate.net Future research must prioritize the development of green and sustainable synthetic routes for 2-Cyclopentyl-1H-benzimidazole.

Modern synthetic chemistry offers a variety of powerful tools to achieve this goal. A promising direction is the exploration of heterogeneous catalysts, which can be easily recovered and reused, minimizing waste and cost. rsc.org Catalysts such as supported metal nanoparticles (e.g., Au/TiO₂), engineered metal oxides (e.g., MgO@DFNS), and copper-based systems have shown high efficacy in synthesizing other 2-substituted benzimidazoles and could be adapted for the synthesis of the cyclopentyl analogue. rsc.orgrsc.orgresearchgate.net These methods often proceed under milder conditions, with higher yields and selectivity. rsc.org

Furthermore, the principles of green chemistry should be central to new synthetic designs. chemmethod.com This includes:

Solvent-Free Reactions: Performing the condensation of o-phenylenediamine (B120857) with cyclopentanecarboxaldehyde or its derivatives under solvent-free conditions, potentially aided by microwave irradiation, can dramatically reduce volatile organic compound (VOC) emissions. bohrium.comrjptonline.org

Aqueous Media: Utilizing water as a solvent is an environmentally benign approach that has been successfully employed for other benzimidazole (B57391) syntheses. tandfonline.com

Energy Efficiency: Ultrasound-assisted synthesis is another green technique that can accelerate reaction rates and improve yields, often at lower temperatures compared to conventional heating. tandfonline.comrsc.org

Atom Economy: Investigating redox-economical coupling reactions, for instance using a cobalt catalyst to couple o-nitroanilines with alcohols, maximizes the incorporation of starting materials into the final product, adhering to the principle of atom economy. acs.org

The development of a one-pot, catalyst-free synthesis in a sustainable solvent like ethanol (B145695) represents a particularly attractive goal, offering a streamlined, cost-effective, and environmentally friendly production method. bohrium.com

Advanced Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding the rational design of new derivatives with enhanced functionalities. For this compound, advanced computational modeling is a largely untapped area that could accelerate discovery.

Future research should employ a range of in silico techniques:

Density Functional Theory (DFT) Analysis: DFT calculations can provide deep insights into the electronic structure of this compound. nih.govmdpi.com This includes determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity, stability, and potential as an electronic material. sapub.org DFT can also be used to predict vibrational frequencies and NMR chemical shifts, aiding in structural characterization. mdpi.com

Molecular Docking Studies: While primarily used in drug discovery, molecular docking can be repurposed to understand interactions with non-biological targets. ctppc.org For instance, if exploring its use as a corrosion inhibitor, docking simulations could model the adsorption of the molecule onto a metal surface, predicting binding energies and orientations. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): For any identified application, 3D-QSAR studies can be performed on a series of rationally designed analogues of this compound to build predictive models that correlate specific structural features with desired activities. nih.gov

ADME/Tox Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is essential for any compound being considered for applications where environmental or biological exposure is possible. rsc.orgmedchemexpress.cn These predictive models can flag potential liabilities early in the design phase. researchgate.net

By integrating these computational approaches, researchers can move from trial-and-error experimentation to a more predictive and design-oriented strategy, saving time and resources while generating novel hypotheses for testing.

Exploration of Novel Non-Biological Applications in Emerging Technologies

While benzimidazoles are heavily researched for their pharmacological activities, their robust chemical structure makes them suitable for various non-biological applications in materials science and emerging technologies. jchps.com A significant future direction for this compound is its investigation as a corrosion inhibitor.

Organic compounds containing heteroatoms like nitrogen, along with π-electrons in aromatic rings, are known to be effective corrosion inhibitors for metals in acidic environments. proquest.comampp.orgacs.org The benzimidazole moiety fits this description perfectly. The mechanism involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier that blocks the active sites for corrosion. acs.orgampp.org

Research in this area should focus on:

Electrochemical Studies: Techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) can be used to quantify the inhibition efficiency of this compound on various metals and alloys, such as carbon steel in acidic media. ampp.orgampp.org

Surface Analysis: Scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS) can provide direct evidence of the formation of a protective film on the metal surface. ampp.org

Theoretical Validation: Quantum chemical calculations (DFT) can be employed to correlate the electronic properties of the molecule with its inhibition performance, providing insights into the adsorption mechanism. ampp.orgampp.org The cyclopentyl group's size and lipophilicity may enhance surface coverage and protective properties compared to smaller alkyl or aryl substituents.

Beyond corrosion inhibition, other potential technological applications to explore include its use as a building block for organic light-emitting diodes (OLEDs), sensors, or as a component in polymer chemistry, where the benzimidazole nucleus can impart thermal stability and specific electronic properties.

Interdisciplinary Research at the Interface of Organic, Inorganic, and Materials Chemistry

The nitrogen atoms in the imidazole (B134444) ring of this compound make it an excellent ligand for coordinating with transition metal ions. researchgate.net This capability opens up a vast and underexplored field of interdisciplinary research at the nexus of organic, inorganic, and materials chemistry.

Future investigations should explore the synthesis and characterization of novel coordination complexes and functional materials:

Metal-Organic Frameworks (MOFs): The compound could serve as a unique organic linker for the construction of novel MOFs. The bulky cyclopentyl group could influence the porosity, topology, and stability of the resulting framework, potentially leading to materials with tailored properties for gas storage, separation, or catalysis.

Coordination Polymers: The synthesis of coordination polymers with various metal ions (e.g., Co(II), Cu(II), Zn(II)) could yield materials with interesting magnetic, optical, or electronic properties. sapub.org The coordination behavior of 2-substituted benzimidazoles can lead to diverse structural motifs. researchgate.net

Catalysis: Metal complexes incorporating this compound as a ligand could be screened for catalytic activity in various organic transformations. The steric and electronic properties imparted by the cyclopentyl ligand could tune the reactivity and selectivity of the metal center.

Biomimetic Models: Complexes of transition metals with benzimidazole derivatives have been studied as models for biological systems. sapub.org Investigating complexes of this compound could provide insights into the function of metalloenzymes.

This interdisciplinary approach, combining synthetic organic chemistry with inorganic coordination chemistry and materials science, holds significant promise for discovering new materials with unique structures and functionalities derived from the this compound scaffold.

Q & A

Q. What strategies mitigate conflicting data in pharmacological studies of this compound analogs?

  • Answer :
  • Meta-analysis : Pool data from multiple studies using fixed-effects models, weighting by sample size and assay robustness .
  • Mechanistic follow-up : Conduct knock-down/overexpression experiments (e.g., siRNA for kinase targets) to validate target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.